molecular formula C4H12Cl2N2O B042857 (3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride CAS No. 220812-21-5

(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride

Cat. No.: B042857
CAS No.: 220812-21-5
M. Wt: 175.05 g/mol
InChI Key: ZIAZOHSJJZWBPV-RGVONZFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized pyrrolidinols .

Mechanism of Action

The mechanism of action of (3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, as an α-mannosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of mannose-containing substrates. This inhibition can modulate various biological pathways and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as an α-mannosidase inhibitor sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

[(3S,4S)-4-hydroxypyrrolidin-1-ium-3-yl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAZOHSJJZWBPV-RGVONZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C[NH2+]1)O)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C[NH2+]1)O)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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